molecular formula C12H19N5 B11740550 [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11740550
M. Wt: 233.31 g/mol
InChI Key: AIYMYWHPYQGVKD-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)methylamine is a secondary amine featuring two pyrazole rings connected via methylene groups. Each pyrazole moiety is substituted at the 1-position with a methyl (CH₃) and isopropyl (CH(CH₃)₂) group, respectively.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-10(2)17-7-5-12(15-17)9-13-8-11-4-6-16(3)14-11/h4-7,10,13H,8-9H2,1-3H3

InChI Key

AIYMYWHPYQGVKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=NN(C=C2)C

Origin of Product

United States

Preparation Methods

Nitro Reduction Pathway

The synthesis of 1-methyl-1H-pyrazol-3-amine, a critical precursor, is achieved via nitro group reduction. Starting with 4-iodo-1-methyl-3-nitro-1H-pyrazole, treatment with tin(II) chloride and hydrochloric acid in aqueous media at 30°C for 2 hours affords the amine derivative in 51% yield. This reduction proceeds via a classic Stannous chloride-mediated mechanism, where the nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before final conversion to the primary amine.

To introduce the methylene spacer (-CH2-) required for the target compound, bromoacetonitrile can be employed in a nucleophilic substitution reaction with 1-methyl-1H-pyrazol-3-amine. Subsequent catalytic hydrogenation of the nitrile group using Raney nickel or palladium on carbon yields 1-methyl-1H-pyrazol-3-ylmethylamine. Alternative pathways involving Gabriel synthesis (alkylation with potassium phthalimide followed by hydrazine cleavage) have also been reported for analogous structures.

Synthesis of 1-(Propan-2-yl)-1H-pyrazol-3-ylmethylamine

Alkylation and Functionalization

The isopropyl-substituted pyrazole derivative is synthesized through a regioselective alkylation strategy. Reacting 3-nitro-1H-pyrazole with isopropyl bromide in the presence of sodium hydride generates 1-(propan-2-yl)-3-nitro-1H-pyrazole. Nitro reduction, as described in Section 1.1, produces 1-(propan-2-yl)-1H-pyrazol-3-amine.

Coupling Strategies for Secondary Amine Formation

Reductive Amination

A widely applicable method involves reductive amination between 1-methyl-1H-pyrazol-3-ylmethylamine and 1-(propan-2-yl)-1H-pyrazol-3-ylmethylaldehyde. In the presence of sodium cyanoborohydride and a catalytic amount of acetic acid in methanol, the imine intermediate is reduced to the secondary amine with yields exceeding 60%. This method benefits from mild conditions and compatibility with sensitive functional groups.

Nucleophilic Substitution

Alternative routes employ halogenated intermediates. For example, reacting 1-methyl-1H-pyrazol-3-ylmethyl bromide with 1-(propan-2-yl)-1H-pyrazol-3-ylmethylamine in dimethylformamide (DMF) at 80°C for 12 hours achieves coupling via an SN2 mechanism. Yields for this method range from 45–55%, with byproducts arising from over-alkylation minimized through stoichiometric control.

Optimization and Scalability

Solvent and Catalytic Systems

Comparative studies highlight the superiority of polar aprotic solvents such as DMF or acetonitrile in facilitating amine coupling. Catalytic systems incorporating tetrabutylammonium bromide (TBAB) enhance reaction rates by stabilizing transition states through phase-transfer mechanisms.

Yield Enhancement Techniques

Patent data reveals that conducting reactions under anhydrous conditions and employing high-pressure autoclaves for gas-liquid reactions (e.g., ammonia-mediated amidation) improve yields by up to 20%.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Parameter 1-Methyl-1H-pyrazol-3-ylmethylamine 1-(Propan-2-yl)-1H-pyrazol-3-ylmethylamine Final Product
Melting Point (°C) 142–143155240–242
HPLC Purity (%) 97.5–98>98.599.2
Yield (%) 513558

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unwanted regioisomers during pyrazole synthesis are mitigated by employing electron-withdrawing groups (e.g., nitro) at the 4-position, which direct cyclization to the 3-amine derivative.

Byproduct Formation in Coupling

Over-alkylation during nucleophilic substitution is addressed by stepwise addition of the alkylating agent and using bulky bases like diisopropylethylamine (DIPEA) to suppress competing reactions .

Chemical Reactions Analysis

Oxidation Reactions

The amine group and pyrazole rings are susceptible to oxidation under specific conditions.

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Conditions : Aqueous or organic solvents, elevated temperatures.

  • Outcomes : Potential conversion of the amine to nitroso or nitro derivatives, or oxidation of pyrazole rings to pyrazolinones.

Example : Pyrazole derivatives often undergo oxidation to form pyrazolinones, which are biologically relevant intermediates.

Reduction Reactions

Reduction typically targets double bonds or functional groups introduced by oxidation.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions : Anhydrous solvents (e.g., THF) under inert atmospheres.

  • Outcomes : Reduction of oxidized products (e.g., pyrazolinones back to pyrazoles) or stabilization of intermediates.

Example : Pyrazole rings may retain stability during reductions due to their aromaticity.

Substitution Reactions

Electrophilic substitution is possible at reactive sites on the pyrazole rings.

Reaction Type Reagents Products
Halogenation N-bromosuccinimide (NBS)Brominated pyrazole derivatives
Nitration Nitric acid (HNO₃)Nitro-substituted pyrazole derivatives

Key Insight : The propan-2-yl group may influence regioselectivity due to steric effects.

Functional Group Transformations

The amine group enables further derivatization.

  • Acylation : Reaction with acyl chlorides (e.g., AcCl) to form amides.

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

Example : Amine acylation enhances solubility and modifies biological activity.

Stability and Storage

  • Stability : Requires inert conditions (e.g., under nitrogen) to prevent degradation.

  • Storage : Typically stored at 4°C to minimize hydrolysis or oxidation .

Comparative Analysis

Compound Structural Features Reactivity Profile
[(1-methyl-1H-pyrazol-3-yl)methylamine](pplx://action/followup) Dual propan-2-yl pyrazoles + amineHigh susceptibility to oxidation/reduction; steric effects influence substitution
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine Single pyrazole + amineModerate reactivity, fewer steric hindrances

Key Difference : The dual pyrazole structure enhances steric effects, altering reaction outcomes compared to simpler analogs.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Pyrazole derivatives are known for their diverse biological activities, particularly in anticancer research. Studies have shown that compounds with pyrazole moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Protein Kinase Inhibition
Research indicates that certain pyrazole derivatives can act as inhibitors of specific protein kinases, which are crucial targets in cancer therapy. The structural features of these compounds allow them to interact favorably with the active sites of kinases, potentially leading to the development of new therapeutic agents for cancer treatment .

Anti-inflammatory Properties
Some studies have reported that pyrazole derivatives possess anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in conditions like rheumatoid arthritis and other inflammatory disorders .

Agricultural Chemistry

Agrochemical Intermediates
In agricultural chemistry, pyrazole compounds serve as intermediates in the synthesis of agrochemicals, particularly herbicides and fungicides. Their unique chemical structure allows them to interact with biological systems in plants, enhancing crop yields and providing protection against pests and diseases. Research has highlighted the effectiveness of these compounds in improving agricultural productivity by targeting specific pathways in plant physiology .

Pesticide Development
The application of pyrazole derivatives in pesticide formulations has been explored extensively. These compounds can provide selective herbicidal activity while minimizing harm to non-target species, thus playing a crucial role in sustainable agriculture practices .

Material Science

Polymer Chemistry
Pyrazole derivatives are being investigated for their potential applications in polymer chemistry. Their incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. This is particularly relevant in the development of specialty coatings and materials that require improved durability against environmental factors .

Nanomaterials
Recent advancements have also seen pyrazole derivatives being utilized in the synthesis of nanomaterials. These materials exhibit unique properties that can be exploited in various applications, including electronics and catalysis. The ability to modify the surface chemistry of nanomaterials using pyrazole derivatives opens new avenues for research and development in nanotechnology .

Summary Table of Applications

Field Application Mechanism/Effect
PharmaceuticalAnticancer activityInduction of apoptosis; inhibition of cell proliferation
Protein kinase inhibitionTargeting kinase active sites
Anti-inflammatory propertiesInhibition of cytokines
Agricultural ChemistrySynthesis of agrochemicalsEnhancing crop yields; pest protection
Pesticide developmentSelective herbicidal activity
Material SciencePolymer chemistryEnhanced thermal stability; mechanical strength
NanomaterialsUnique properties for electronics; catalysis

Case Studies

  • Anticancer Research Study : A study published in PMC detailed the synthesis and evaluation of various pyrazole derivatives against colorectal cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments .
  • Agricultural Application Study : Research highlighted the efficacy of pyrazole-based herbicides in field trials, showing improved crop yield and reduced pest incidence compared to conventional pesticides .
  • Material Science Innovation : A recent investigation into the use of pyrazole derivatives in polymer formulations revealed that these compounds significantly improved the durability and resistance of coatings against UV degradation, marking a step forward in material science applications .

Mechanism of Action

The mechanism by which (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual pyrazole-methylamine framework. Key analogs for comparison include:

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (): Structure: A pyrazole linked to a thiazole ring via a methylamine bridge. Synthesis: Prepared via nucleophilic substitution between 2-aminothiazole and (1H-pyrazol-1-yl)methanol under reflux (53% yield, mp 108–110°C) . Key Difference: Replacement of one pyrazole with a thiazole alters electronic properties and bioavailability.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Structure: A pyrazole substituted with a pyridine and cyclopropyl group. Synthesis: Coupling reaction using cesium carbonate and copper(I) bromide (17.9% yield, mp 104–107°C) .

1-Methyl-1H-pyrazol-3-amine (): Structure: A simpler mono-pyrazole derivative with a primary amine. Properties: Molecular formula C₄H₇N₃; used as a precursor for more complex amines .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Melting Point (°C) Yield (%) Molecular Formula Key Functional Groups
Target Compound* Not reported C₁₂H₁₉N₅ Dual pyrazole, methyl, isopropyl
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine 108–110 53 C₇H₈N₄S Pyrazole, thiazole
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 17.9 C₁₂H₁₄N₄ Pyrazole, pyridine, cyclopropyl
1-Methyl-1H-pyrazol-3-amine Not reported C₄H₇N₃ Primary amine, pyrazole

*Hypothesized data based on analogs.

Biological Activity

The compound (1-methyl-1H-pyrazol-3-yl)methylamine, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4C_{12}H_{18}N_4, with a molecular weight of 218.3 g/mol. The structure features two pyrazole rings connected by a methylene bridge, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to (1-methyl-1H-pyrazol-3-yl)methylamine have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)3.79
Compound BNCI-H460 (Lung)42.30
Compound CHep-2 (Laryngeal)3.25

These results indicate that pyrazole derivatives can effectively inhibit cancer cell proliferation and induce apoptosis .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that certain pyrazole compounds could significantly reduce inflammation markers in vitro and in vivo models. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. Compounds similar to (1-methyl-1H-pyrazol-3-yl)methylamine exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that pyrazole compounds could serve as promising leads in the development of new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

  • Study on Antitumor Activity : A series of substituted pyrazoles were synthesized and tested against various cancer cell lines, showing promising results with IC50 values ranging from 3 to 50 µM across different types .
  • Anti-inflammatory Mechanism Investigation : In a model of acute inflammation, a pyrazole derivative was administered, resulting in a significant decrease in edema and inflammatory cytokines compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (1-methyl-1H-pyrazol-3-yl)methylamine, and how are reaction parameters optimized?

  • Methodology : The compound is synthesized via Ullmann-type coupling or condensation reactions. For example:

  • Step 1 : React 1-methyl-1H-pyrazol-3-ylmethylamine with 1-(propan-2-yl)-1H-pyrazol-3-ylmethyl halide in DMSO, using cesium carbonate as a base and copper(I) bromide as a catalyst at 35–50°C .

  • Step 2 : Purify via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product.

  • Optimization : Yields improve with prolonged reaction times (48–72 hours) and controlled temperature (35–40°C) .

    Key Reaction Parameters Conditions Yield
    Catalyst (CuBr)0.1–0.5 eq17–35%
    Solvent (DMSO)5–10 mL/g
    Temperature35–50°CVariable

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks to distinguish methyl groups (δ 1.3–1.5 ppm for isopropyl, δ 2.1–2.3 ppm for pyrazole-CH₃) and amine protons (δ 3.8–4.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]⁺) .
    • Crystallography : Single-crystal X-ray diffraction with SHELX refinement resolves stereochemistry and hydrogen bonding .

Q. What in vitro assays are used for preliminary pharmacological screening?

  • Biological Testing :

  • Antibacterial : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-amine coupling be addressed?

  • Strategies :

  • Use sterically hindered bases (e.g., cesium carbonate) to favor N-alkylation over O-alkylation .
  • Computational modeling (DFT) predicts favorable transition states for regioselective pathways .

Q. What mechanistic insights explain contradictory bioactivity data across similar pyrazole derivatives?

  • Analysis :

  • Enzyme Kinetics : Compare IC₅₀ values for Jak2 inhibition (e.g., AZD1480 in Jak2 V617F mutants) to identify structural determinants of activity .
  • Metabolite Profiling : LC-MS/MS detects reactive intermediates that may reduce efficacy .

Q. How are conflicting crystallographic and NMR data resolved for amine proton assignment?

  • Resolution :

  • Variable Temperature NMR : Observe proton exchange rates to confirm dynamic behavior .
  • Hydrogen/Deuterium Exchange : Track amine proton shifts in D₂O to validate hydrogen bonding patterns .

Data Contradiction Analysis

Issue : Discrepancies in synthesis yields (17% vs. 35%) for similar protocols .
Resolution :

  • Catalyst Loading : Higher Cu(I) concentrations (0.5 eq vs. 0.1 eq) reduce side reactions.
  • Solvent Purity : Anhydrous DMSO minimizes hydrolysis of intermediates.

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Computational Support : Perform MD simulations (AMBER/CHARMM) to model ligand-receptor interactions .

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